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Compound of Interest

Compound Name: Betalutin

Cat. No.: B10776178

This technical support center provides troubleshooting guidance and frequently asked
guestions for researchers, scientists, and drug development professionals working with
Betalutin® and investigating the impact of lilotomab pre-dosing on its biodistribution.

Frequently Asked Questions (FAQS)

Q1: What is the rationale behind pre-dosing with unlabeled lilotomab before administering
Betalutin®?

Pre-dosing with unlabeled lilotomab, a murine anti-CD37 monoclonal antibody, is a strategy to
improve the biodistribution of the radioimmunoconjugate Betalutin® (*’’Lu-lilotomab
satetraxetan).[1][2][3] The primary goal is to saturate CD37 antigens on normal B-cells and
other non-target tissues, particularly in the red marrow.[3] This blockage of non-tumor binding
sites allows for a greater proportion of the subsequent Betalutin® dose to reach the CD37-
expressing tumor cells, thereby increasing the tumor-to-normal tissue absorbed dose ratio.[1]

[2]

Q2: What is the primary dose-limiting organ for Betalutin® therapy, and how does lilotomab
pre-dosing affect it?

The primary dose-limiting organ for Betalutin® therapy is the red marrow.[1][2] Lilotomab pre-
dosing has a significant mitigating effect on the absorbed dose in the red marrow.[1][2] By
blocking CD37 antigens in the red marrow, the unlabeled antibody reduces the uptake of the
radiolabeled Betalutin®, leading to lower hematological toxicity.[3]
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Q3: Does pre-dosing with lilotomab negatively impact the radiation dose absorbed by the
tumor?

No, studies have shown that pre-dosing with lilotomab does not adversely impact the amount
of radiation absorbed by the tumor.[3] While it might seem counterintuitive to block the target
antigen, the pre-dosing strategy appears to be balanced by a higher concentration of
Betalutin® remaining in the bloodstream, which increases the opportunity for the
radioimmunoconjugate to reach the tumor.[3] In fact, some studies have shown that the mean
tumor absorbed doses per administered activity were comparable or even higher in pre-dosed
arms compared to non-pre-dosed arms.[1]

Q4: What are the key organs, other than the tumor and red marrow, that show uptake of
Betalutin®?

Besides the tumor and red marrow, organs with distinct uptake of *’’Lu-lilotomab satetraxetan
include the liver, spleen, and kidneys.[1][4] The highest physiologic uptake is typically observed
in the spleen and liver.[4]
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Issue

Possible Cause(s)

Recommended Action(s)

High Red Marrow Uptake and

Hematological Toxicity

- Insufficient or no lilotomab
pre-dosing. - Individual patient
variation in CD37 expression in

the marrow.

- Ensure adherence to the
recommended lilotomab pre-
dosing protocol. - Consider
optimizing the pre-dosing
amount based on clinical trial
data.[2]

Suboptimal Tumor Targeting

- Low CD37 expression on
tumor cells. - Formation of
circulating immune complexes.
[5] - Issues with the

radiolabeling of the antibody.

- Confirm CD37 expression on
tumor biopsies prior to the
experiment. - Investigate the
presence of circulating CD37
antigen. - Perform quality
control of the radiolabeled
antibody to ensure stability and

immunoreactivity.

Unexpected Biodistribution

Profile (e.g., high liver uptake)

- Alteration of antibody
pharmacokinetics due to
labeling.[6] - Presence of
Human Anti-Mouse Antibodies
(HAMA).

- Evaluate the degree of
labeling and the type of
chelator used, as these can
impact biodistribution.[7][8] -
Screen for HAMA in subjects,
as this can lead to altered

clearance and biodistribution.

Variability in Biodistribution

Data Between Subjects

- Inconsistent experimental
procedures. - Biological

variability among subjects.

- Standardize all experimental
procedures, including injection
volume, timing of imaging, and
tissue collection methods.[9] -
Ensure consistent data
analysis and calculation of
%ID/g or SUV.[9]

Quantitative Data Summary

The following tables summarize the quantitative data on the impact of lilotomab pre-dosing on
Betalutin® biodistribution from the LYMRIT-37-01 clinical trial.[1][10]
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Table 1: Mean Absorbed Doses in Normal Organs by Treatment Arm

Mean Red ] Mean Mean
Mean Liver .
. Marrow Spleen Kidneys
Treatment Lilotomab Absorbed
] Absorbed Absorbed Absorbed
Arm Pre-dosing Dose
Dose Dose Dose
(mGy/MBq)
(mGy/MBQq) (mGy/MBQq) (mGy/MBQq)
Arm 1 40 mg 0.94 0.70-1.15 1.54 - 3.60 0.16 - 0.79
Arm 2 None 1.55 Not Reported  Not Reported  Not Reported
Arm 3 None 1.44 Not Reported  Not Reported  Not Reported
Arm 4 100 mg/m? 0.89 Not Reported  Not Reported  Not Reported
Arms 2 & 3
Combined
None 1.48 Not Reported  Not Reported  Not Reported
(No Pre-
dosing)

Data for liver, spleen, and kidneys are presented as ranges from a study including patients with

and without pre-dosing.[4]

Table 2: Mean Tumor Absorbed Doses and Tumor-to-Red Marrow Ratios
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Mean Tumor Mean Ratio of
Lilotomab Pre- Absorbed Dose per Tumor to Red
Treatment Arm . o
dosing Administered Marrow Absorbed
Activity (mGy/IMBq) Dose
Arm 1 40 mg 2.15 2.16
1.07 (combined with
Arm 2 None 2.31
Arm 3)
1.07 (combined with
Arm 3 None 1.33
Arm 2)
Arm 4 100 mg/m?2 2.67 4.62
Arms 2 & 3 Combined
None 1.79 1.07

(No Pre-dosing)

Experimental Protocols

1. Protocol for Ex Vivo Biodistribution Studies in a Rodent Model

This protocol outlines the general steps for conducting an ex vivo biodistribution study to
evaluate the impact of lilotomab pre-dosing.

e Animal Model: Use an appropriate rodent model with CD37-positive tumor xenografts (e.g.,
Daudi lymphoma xenografts in nude mice).[11]

e Grouping: Divide animals into at least two groups:
o Group A (Control): Receives only 77Lu-lilotomab satetraxetan.

o Group B (Pre-dosed): Receives unlabeled lilotomab intravenously at a specified time (e.g.,
1-2 hours) before the injection of 1’7Lu-lilotomab satetraxetan.[1]

« Injection: Administer a known activity of 1’7Lu-lilotomab satetraxetan intravenously.

o Time Points: Euthanize animals at various time points post-injection (e.g., 1, 4, 24, 48, 72
hours).
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» Tissue Collection: Collect blood, tumor, and major organs (liver, spleen, kidneys, muscle,
bone/marrow, etc.).

o Measurement: Weigh each tissue sample and measure the radioactivity using a calibrated
gamma counter.

o Data Analysis: Calculate the percentage of injected dose per gram of tissue (%ID/g) for each
organ and time point. Compare the %ID/g between the control and pre-dosed groups.

2. Protocol for SPECT/CT Imaging and Dosimetry in a Clinical Setting

This protocol is based on the methodology used in the LYMRIT-37-01 trial for patient-specific
dosimetry.[1][4]

e Pre-treatment/Pre-dosing: Administer pre-treatment (e.g., rituximab) and lilotomab pre-
dosing according to the specific study arm protocol.[12]

e Administration of Betalutin®: Infuse the therapeutic dose of 1’7Lu-lilotomab satetraxetan.

o SPECT/CT Imaging: Perform serial SPECT/CT imaging at multiple time points (e.g., day 0,
day 1, day 4, and day 7) to determine the time-activity curves.

e Image Analysis:
o Delineate volumes of interest (VOIs) for tumors and normal organs on the CT images.
o Use the SPECT data to determine the total number of disintegrations in each VOI.

o Dosimetry Calculation: Use a dosimetry software package (e.g., OLINDA/EXM) to calculate
the absorbed doses to tumors and normal organs based on the time-activity curves and
patient-specific organ masses.[4]

o Data Evaluation: Compare the absorbed doses and the tumor-to-red marrow absorbed dose
ratios across different pre-dosing regimens.

Visualizations
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Mechanism of Action of Betalutin® with Lilotomab Pre-dosing

Binds to CD37 =
No(rgglss +§:e|l Fig 1: Betalutin® mechanism with pre-dosing.
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Click to download full resolution via product page

Caption: Fig 1: Betalutin® mechanism with pre-dosing.
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Biodistribution Experimental Workflow

Fig 2: Workflow for biodistribution studies.
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Caption: Fig 2: Workflow for biodistribution studies.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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